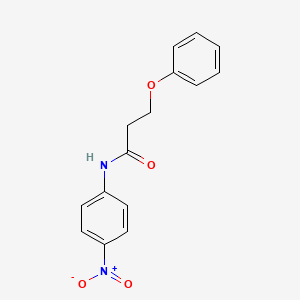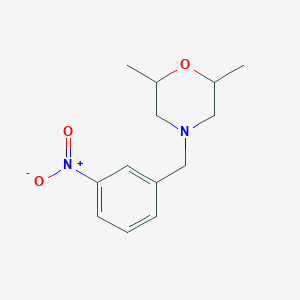
N-(4-nitrophenyl)-3-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-nitrophenyl)-3-phenoxypropanamide, also known as NPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.3 g/mol.
作用機序
The exact mechanism of action of N-(4-nitrophenyl)-3-phenoxypropanamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing pain, inflammation, and fever. This compound is also thought to act on the central nervous system, reducing the perception of pain and fever.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the production of prostaglandins, which are involved in the inflammatory response. This makes this compound a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have analgesic properties, reducing the perception of pain in animal models. Additionally, this compound has been shown to have antipyretic properties, reducing fever in animal models.
実験室実験の利点と制限
One of the main advantages of using N-(4-nitrophenyl)-3-phenoxypropanamide in lab experiments is its high yield synthesis method. This allows for the production of large quantities of this compound for use in experiments. Additionally, this compound has been extensively studied, and its properties and mechanisms of action are well understood. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols when working with this compound.
将来の方向性
There are several future directions for the study of N-(4-nitrophenyl)-3-phenoxypropanamide. One potential direction is the development of new drugs based on the properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies on the safety and toxicity of this compound are needed to ensure its safe use in laboratory experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the development of new drugs and its safety for use in laboratory experiments.
合成法
The synthesis of N-(4-nitrophenyl)-3-phenoxypropanamide can be achieved through the reaction of 4-nitroaniline with 3-phenoxypropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. This method is widely used in the laboratory for the synthesis of this compound due to its simplicity and high yield.
科学的研究の応用
N-(4-nitrophenyl)-3-phenoxypropanamide has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the development of new drugs for the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of pain and fever.
特性
IUPAC Name |
N-(4-nitrophenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-15(10-11-21-14-4-2-1-3-5-14)16-12-6-8-13(9-7-12)17(19)20/h1-9H,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBANLAJHUOASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-benzyl-3-(2-furyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5228291.png)
![2-(2-chlorophenyl)-N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5228302.png)
![2-chloro-5-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5228309.png)
![1-(3,4-dimethylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228322.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine](/img/structure/B5228325.png)
![2-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5228328.png)
![1-(2-fluorobenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228336.png)
![ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5228338.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5228344.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5228350.png)


![2-(1,3-benzothiazol-2-yl)-4-[1-(4-morpholinyl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5228364.png)
![2-amino-4-(2-thienyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5228365.png)
